SB-222200: A Technical Guide to a Potent and Selective NK3 Receptor Antagonist
SB-222200: A Technical Guide to a Potent and Selective NK3 Receptor Antagonist
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-222200, a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 (NK3) receptor. The document details its mechanism of action, core signaling pathways, quantitative pharmacological data, and comprehensive experimental protocols relevant to its study.
Core Mechanism of Action
SB-222200 functions as a competitive and reversible antagonist at the human NK3 receptor (hNK-3R).[1] It exerts its effects by blocking the binding of the endogenous ligand, Neurokinin B (NKB), to the NK3 receptor, a G-protein coupled receptor (GPCR).[2][3] This blockade prevents the conformational changes in the receptor necessary for intracellular signaling. SB-222200 is highly selective for the NK3 receptor subtype and can penetrate the blood-brain barrier, making it a valuable tool for investigating the central nervous system (CNS) functions of the NKB/NK3R system.[2][4][5]
Key Signaling Pathways Modulated by SB-222200
The antagonism of the NK3 receptor by SB-222200 disrupts key physiological signaling cascades, most notably the Gq/11-PLC pathway and the neuroendocrine regulation of gonadotropin-releasing hormone (GnRH) secretion.
2.1. Intracellular Gq/11 Signaling
The NK3 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by NKB, it stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. SB-222200 prevents this entire cascade by blocking the initial NKB binding step.[6]
2.2. Neuroendocrine Regulation of the HPG Axis
In the hypothalamus, KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons are critical for the pulsatile secretion of GnRH.[7] NKB, released from these neurons, acts on NK3 receptors to stimulate GnRH release. GnRH then travels to the pituitary gland to trigger the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). By blocking NK3 receptors, SB-222200 interrupts this pathway, leading to a reduction in LH pulse frequency and amplitude.[8][9] This mechanism underlies its potential for treating sex-hormone-dependent disorders.[7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the in vitro and in vivo profile of SB-222200.
Table 1: In Vitro Activity of SB-222200
| Parameter | Species/Receptor | Value | Cell Line | Assay Type | Reference |
|---|---|---|---|---|---|
| Ki | Human NK3 | 4.4 nM | CHO-hNK-3R | Radioligand Binding | [2][4][5][10][11] |
| Human NK1 | >100,000 nM | CHO-hNK-1R | Radioligand Binding | [2][4][5][10] | |
| Human NK2 | 250 nM | CHO-hNK-2R | Radioligand Binding | [2][4][5][10][11] | |
| Murine NK3 | 174 nM | HEK 293-mNK-3R | Radioligand Binding | [4][5] | |
| IC50 | Human NK3 | 18.4 nM | HEK 293-hNK-3R | Ca2+ Mobilization | [2][4][5] |
| Murine NK3 | 265 nM | HEK 293-mNK-3R | Ca2+ Mobilization | [4][5] | |
| Tilapia Tac3Ra | 84.11 µM | COS-7 | CRE Luciferase | [12] |
| Kb | Rabbit | 7.7 nM | Rabbit Sphincter | Muscle Contraction |[1] |
Table 2: Pharmacokinetic Profile of SB-222200 in Rat
| Parameter | Route | Dose | Value | Unit | Reference |
|---|---|---|---|---|---|
| Oral Bioavailability | p.o. | 10 mg/kg | 46% | % | [2][4] |
| Cmax | p.o. | 10 mg/kg | 427 | ng/mL | [2] |
| Terminal Half-life (t1/2) | i.v. | 2.5 mg/kg | 1.9 | h | [2] |
| Plasma Clearance | i.v. | 2.5 mg/kg | 56 | mL/min/kg |[2] |
Table 3: In Vivo Pharmacodynamic Effects of SB-222200
| Model | Effect | Dose/Administration | Reference |
|---|---|---|---|
| Mouse | 57% inhibition of senktide-induced behavioral responses. | 5 mg/kg (oral) | [2][4] |
| Female Rat | Delayed onset of puberty; reduced LH pulse frequency and amplitude. | Continuous i.c.v. infusion for 14 days. | [8] |
| Male Tilapia | Significantly lower plasma LH levels 2 hours post-injection. | 100 µg/kg (IP) | [12] |
| Ewe | Reduced amplitude of the LH surge by 40%. | Microimplant into the retrochiasmatic area. |[13] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key assays used to characterize SB-222200.
4.1. Protocol: Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of SB-222200 for the NK3 receptor by measuring its ability to compete with a radiolabeled ligand.
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1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor (CHO-hNK-3R).
-
Harvest cells and homogenize in a buffered solution.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration.
-
-
2. Assay Procedure:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand (e.g., 125I-[MePhe7]NKB), and 150 µL of the membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled NKB (e.g., 10 µM), 50 µL radioligand, and 150 µL membrane suspension.
-
Competition: 50 µL of varying concentrations of SB-222200, 50 µL radioligand, and 150 µL membrane suspension.
-
-
Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
-
3. Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
4. Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of SB-222200.
-
Use non-linear regression (Cheng-Prusoff equation) to determine the IC50 value, which is then used to calculate the Ki (inhibitor constant).
-
4.2. Protocol: Calcium Mobilization Functional Assay
This functional assay measures the ability of SB-222200 to block the NKB-induced increase in intracellular calcium.
-
1. Cell Preparation:
-
Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the hNK-3 receptor in a black, clear-bottom 96-well plate.
-
Grow cells to near confluency.
-
-
2. Dye Loading:
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Wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing solution for approximately 1 hour at 37°C.
-
Wash the cells again to remove excess extracellular dye.
-
-
3. Antagonist and Agonist Addition:
-
Add varying concentrations of SB-222200 to the appropriate wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Record a baseline fluorescence reading.
-
Add a fixed concentration of NKB (typically an EC80 concentration to elicit a submaximal response) to all wells.
-
Immediately begin recording fluorescence intensity over time.
-
-
4. Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular [Ca2+].
-
Calculate the percentage of inhibition of the NKB-induced calcium response for each concentration of SB-222200.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value using a sigmoidal dose-response curve fit.[7]
-
4.3. Protocol: In Vivo Assessment of LH Secretion in Ovariectomized Rats
This protocol assesses the pharmacodynamic effect of SB-222200 on the HPG axis in a model of hypergonadotropic hypogonadism.
-
1. Animal Model:
-
Use adult female ovariectomized (OVX) rats. Ovariectomy removes the negative feedback of ovarian hormones, leading to elevated and distinctly pulsatile LH secretion.
-
Allow animals to recover for at least two weeks post-surgery.
-
For frequent blood sampling, surgically implant an intracardiac or intravenous cannula several days before the experiment.
-
-
2. Drug Administration:
-
Administer SB-222200 or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection).
-
-
3. Blood Sampling:
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Collect serial blood samples (e.g., 50-100 µL) at regular intervals (e.g., every 6-10 minutes) for a period of several hours both before and after drug administration.
-
Process blood to separate plasma and store at -80°C until analysis.
-
-
4. Hormone Analysis:
-
Measure plasma LH concentrations using a specific and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
5. Data Analysis:
-
Analyze the pulsatile pattern of LH secretion using a pulse analysis algorithm (e.g., PULSAR).
-
Compare key parameters such as mean LH concentration, LH pulse frequency, and LH pulse amplitude between the vehicle-treated and SB-222200-treated groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Neurokinin B receptor antagonism decreases luteinising hormone pulse frequency and amplitude and delays puberty onset in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. rndsystems.com [rndsystems.com]
- 11. taiclone.com [taiclone.com]
- 12. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prenatal Testosterone Excess Decreases Neurokinin 3 Receptor Immunoreactivity within the Arcuate Nucleus KNDy cell population - PMC [pmc.ncbi.nlm.nih.gov]
